molecular formula C13H14ClFN2O B5433566 1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol

1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol

Cat. No. B5433566
M. Wt: 268.71 g/mol
InChI Key: MXFVDFBNAJWKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol, also known as CL218,872, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole-based compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol is not fully understood, but it is believed to involve the modulation of the activity of the serotonin receptor 5-HT1A. This receptor is involved in the regulation of mood and anxiety, and its modulation by this compound may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of the stress hormone cortisol, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been extensively studied, and its biological activities have been well characterized. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol. One direction is to further elucidate its mechanism of action and its potential therapeutic applications. Another direction is to study its effects on other neurotransmitter systems and to investigate its potential for treating other neurological disorders. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol involves the reaction of 2-chloro-4-fluorobenzylamine with 1H-imidazole-1-carboxaldehyde in the presence of butan-2-ol and acetic acid. The reaction proceeds through a condensation reaction and yields this compound as a white crystalline solid. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antidepressant, anxiolytic, and anti-inflammatory effects. This compound has also been shown to modulate the activity of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

1-[2-(2-chloro-4-fluorophenyl)imidazol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-2-10(18)8-17-6-5-16-13(17)11-4-3-9(15)7-12(11)14/h3-7,10,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFVDFBNAJWKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=CN=C1C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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